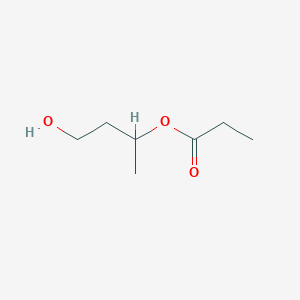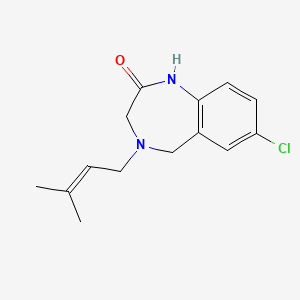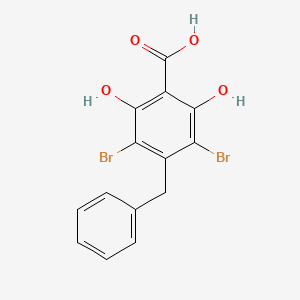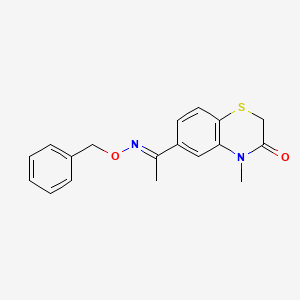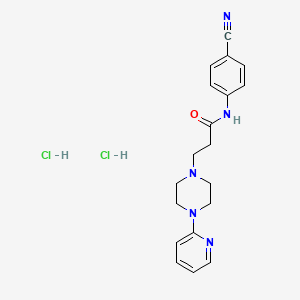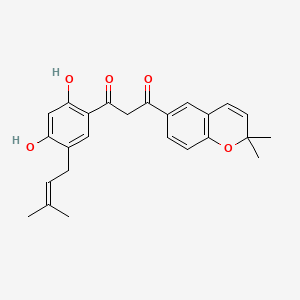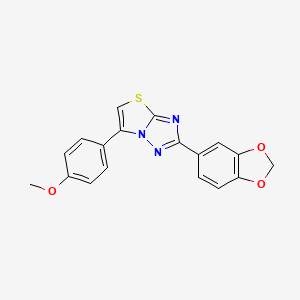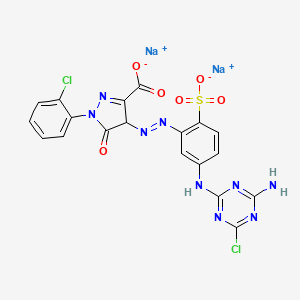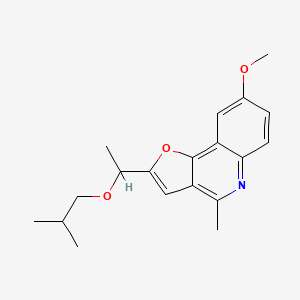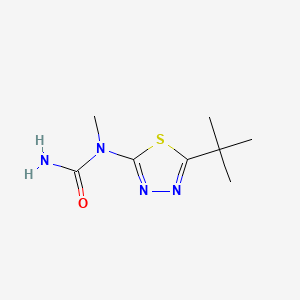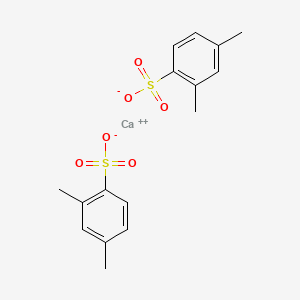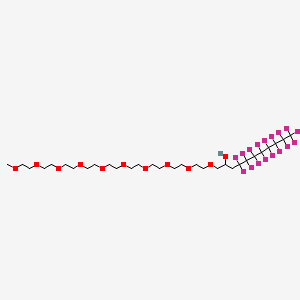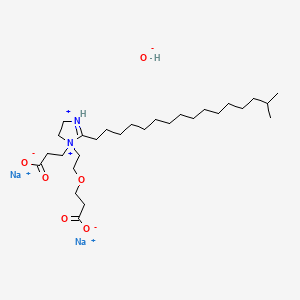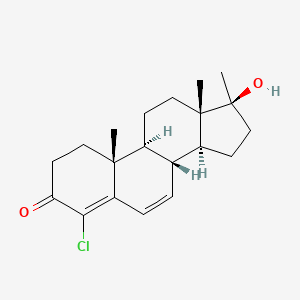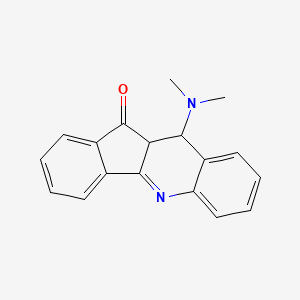
10,10a-Dihydro-10-(dimethylamino)-11H-indeno(1,2-b)quinolin-11-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,10a-Dihydro-10-(dimethylamino)-11H-indeno(1,2-b)quinolin-11-one is a complex organic compound that belongs to the class of indenoquinolines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,10a-Dihydro-10-(dimethylamino)-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indenoquinoline Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Dimethylamino Group: This step may involve nucleophilic substitution reactions using dimethylamine.
Reduction and Final Modifications: The final compound is obtained through reduction and other necessary modifications.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 10,10a-Dihydro-10-(dimethylamino)-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.
類似化合物との比較
Similar Compounds
Indenoquinoline Derivatives: Compounds with similar core structures but different substituents.
Quinoline Derivatives: Compounds with a quinoline core structure.
Aminoquinolines: Compounds with amino groups attached to the quinoline ring.
Uniqueness
10,10a-Dihydro-10-(dimethylamino)-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific structural features, such as the dimethylamino group and the indenoquinoline core. These features may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
88389-53-1 |
|---|---|
分子式 |
C18H16N2O |
分子量 |
276.3 g/mol |
IUPAC名 |
10-(dimethylamino)-10,10a-dihydroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C18H16N2O/c1-20(2)17-13-9-5-6-10-14(13)19-16-11-7-3-4-8-12(11)18(21)15(16)17/h3-10,15,17H,1-2H3 |
InChIキー |
CEDIPGNYQNUMMC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1C2C(=NC3=CC=CC=C13)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


